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molecular formula C11H11F3O3 B8619039 Methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate

Methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate

Cat. No. B8619039
M. Wt: 248.20 g/mol
InChI Key: XNZMSJYAOSOICK-UHFFFAOYSA-N
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Patent
US08637576B2

Procedure details

A mixture of methyl 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoate (6.0 g, 24.2 mmol) and KOH (2.72 g, 48.4 mmol) in 1,4-dioxane (100 mL) and H2O (50 mL) was refluxed for 2 h. The reaction mixture was cooled to room temperature, and 1,4-dioxane evaporated in vacuo. The aqueous residue was acidified with 2N HCl and extracted with CH2Cl2. The extracts were washed with brine and dried. Flash chromatography of the residue, using 3:7 EtOAc-Hexane, gave 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)benzoic acid (4.93 g). 1H NMR (CDCl3) δ 11.0(br, 1H), 7.95(d, J=6.8 Hz, 2 H), 7.71(d, J=6.8 Hz, 2 H), 6.73 (s, 1 H), 1.71(s, 3H). MS 235.0 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][CH:7]=1)([OH:5])[CH3:4].[OH-].[K+]>O1CCOCC1.O>[F:1][C:2]([F:16])([F:17])[C:3]([C:6]1[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)([OH:5])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC(C(C)(O)C1=CC=C(C(=O)OC)C=C1)(F)F
Name
Quantity
2.72 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
1,4-dioxane evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C(C)(O)C1=CC=C(C(=O)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.93 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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